4-Aminobenzenesulfonate

Descripción

Historical Context and Evolution in Organic Synthesis and Industrial Chemistry

The history of 4-aminobenzenesulfonate is intrinsically linked to the development of synthetic dyes and pharmaceuticals. Its synthesis, typically achieved through the sulfonation of aniline (B41778) with concentrated sulfuric acid, has been a cornerstone reaction in industrial organic chemistry. wikipedia.org Initially, the mechanism of this reaction was a subject of debate, with Eugen Bamberger proposing an intramolecular rearrangement. However, later studies using radiosulfur tracers revealed an intermolecular process. wikipedia.org

The primary industrial application of this compound lies in its role as a precursor to a vast number of azo dyes. chemiis.comguidechem.com The amino group can be readily diazotized and then coupled with various aromatic compounds to produce a wide spectrum of colors. chemiis.com This property led to its widespread use in the textile, leather, and food industries. chemiis.com Furthermore, this compound is a key starting material in the synthesis of sulfonamide drugs, a class of antibiotics that were pivotal in combating bacterial infections before the widespread availability of penicillin. chemiis.comchemicalbook.com Its derivatives have also found applications as optical brighteners in paper and as concrete additives. giiresearch.com

Academic Significance as a Model Compound and Synthetic Intermediate

In academic research, this compound serves as a model compound for studying the properties and reactions of bifunctional aromatic compounds. Its zwitterionic nature and solubility characteristics provide a rich area for physical organic chemistry studies. wikipedia.org The compound's ability to undergo reactions such as diazotization, coupling, bromination, and condensation with aromatic aldehydes makes it a versatile tool for organic synthesis. chemicalbook.comwisdomlib.org

Its role as a synthetic intermediate extends beyond dyes and pharmaceuticals. It is used in the preparation of various organic chemicals, including pesticides and herbicides. chemiis.comguidechem.com In analytical chemistry, it is utilized in the quantitative analysis of nitrate (B79036) and nitrite (B80452) ions through a colorimetric method involving a diazonium coupling reaction. wikipedia.org It also serves as a standard in combustion analysis and in the Pauly reaction. wikipedia.org

Contemporary Research Challenges and Interdisciplinary Opportunities

Current research involving this compound is expanding into new and interdisciplinary areas, presenting both challenges and opportunities. A significant area of focus is its environmental fate and remediation. As a component of some azo dyes, it can be released into the environment and is found in landfill leachates. wikipedia.orgebi.ac.uk Researchers are actively investigating the biodegradation of this compound by various microorganisms, aiming to develop effective bioremediation strategies. nih.gov Studies have shown that certain bacteria can utilize it as a source of carbon, nitrogen, and sulfur. nih.gov

In the field of materials science, this compound and its derivatives are being explored for the development of novel materials. For instance, it has been used to create antibacterial nanocomposites and to modify the interface in perovskite solar cells, leading to enhanced efficiency and stability. researcher.life Its ability to act as a cross-linking agent is also being investigated to improve the mechanical properties of gels. chemicalbook.com Furthermore, research is being conducted on its use in preparing pharmaceutical salts to improve the properties of existing drugs and in the development of new catalysts. researcher.life The unique properties of this compound continue to inspire innovative research across multiple scientific disciplines.

| Property | Data |

| Chemical Formula | C₆H₇NO₃S wikipedia.org |

| Molar Mass | 173.19 g/mol wikipedia.org |

| Appearance | Off-white or grayish-white crystalline solid wikipedia.org |

| Melting Point | 288 °C (decomposes) wikipedia.org |

| Solubility in Water | 12.51 g/L wikipedia.org |

| Acidity (pKa) | 3.23 wikipedia.org |

| CAS Number | 121-57-3 wikipedia.org |

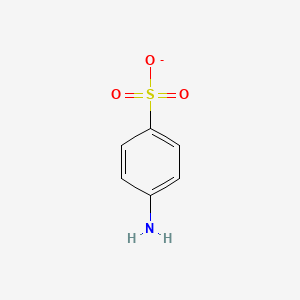

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-aminobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBSAKJJOYLTQU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NO3S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Derivative Chemistry of 4 Aminobenzenesulfonate

Established Synthetic Pathways for 4-Aminobenzenesulfonate Production

The primary industrial method for producing this compound is through the sulfonation of aniline (B41778) with concentrated sulfuric acid. google.com This reaction proceeds via the formation of phenylsulfamic acid as an intermediate. The process typically involves heating aniline and sulfuric acid, often in a staged manner, to temperatures around 180-190°C. google.com One patented method describes adding concentrated sulfuric acid to aniline in three portions, followed by heating for 1.5-2 hours, which reportedly achieves a product purity of 99% and a yield of up to 98%. google.com The reaction is completed by adding sodium hydroxide (B78521) solution until the reaction mixture becomes clear, followed by cooling and precipitation in ice water to obtain the crude product, which is then purified by recrystallization from hot water. google.com

Diazotization Reactions: Kinetics, Thermodynamics, and Mechanistic Studies

Diazotization is a fundamental reaction of this compound, converting its primary aromatic amine group into a diazonium salt. This process is crucial for the synthesis of a wide range of derivatives, particularly azo dyes. byjus.com The reaction is typically carried out by treating an acidic solution of this compound with sodium nitrite (B80452) at low temperatures. byjus.commdpi.com

Azo Coupling Reactions: Regioselectivity and Yield Optimization for Derivative Synthesis

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt of this compound acts as the electrophile, reacting with an electron-rich coupling agent, such as a phenol (B47542) or an aniline derivative. wikipedia.orgorganic-chemistry.org This reaction is the cornerstone of azo dye manufacturing. wikipedia.org

The regioselectivity of the coupling reaction is a critical factor. Typically, the diazonium ion attacks the para-position of the coupling partner. wikipedia.org If the para-position is already occupied, the coupling occurs at an ortho-position, though this is generally a slower reaction. wikipedia.org The pH of the reaction medium plays a significant role in both the reaction rate and the final product. Mildly acidic or neutral conditions are generally optimal, as the reaction rate diminishes at very low pH. organic-chemistry.org For instance, in the synthesis of methyl orange, the diazotized sulfanilic acid couples with N,N-dimethylaniline. youtube.com The reaction is carefully controlled to ensure the desired coupling and to maximize the yield of the final azo dye. youtube.com

Functionalization Strategies and Novel this compound-Based Materials

The versatile chemical nature of this compound allows for its incorporation into a variety of advanced materials through different functionalization strategies.

Synthesis and Characterization of Inorganic Salts (e.g., Lanthanide Sulfanilates)

Recent research has explored the synthesis and characterization of inorganic salts of this compound, particularly with lanthanide elements. These complexes exhibit interesting structural and photoluminescent properties. The synthesis often involves reacting a lanthanide salt, such as a nitrate (B79036), with this compound, sometimes in the presence of other coligands. iaea.org The resulting structures can vary from one-dimensional chains to dimeric structures, influenced by the specific lanthanide and coligands used. iaea.org These complexes can further assemble into two-dimensional or three-dimensional supramolecular networks through hydrogen bonding. iaea.org Characterization techniques such as X-ray diffraction and photoluminescence spectroscopy are employed to study their crystal structures and light-emitting properties. iaea.orgmdpi.com

Polymer Modification and Dopant Applications in Conducting Polymers

This compound and its derivatives are utilized in the modification of polymers and as dopants for conducting polymers like polyaniline (PANI). mdpi.com When used as a dopant, the sulfonic acid group of this compound can protonate the PANI backbone, increasing its conductivity. pku.edu.cnnih.gov The introduction of the sulfonate group can also improve the processability and stability of the resulting conducting polymer. rsc.org For example, PANI doped with dodecyl benzene (B151609) sulfonic acid has been synthesized and shown to be soluble in organic solvents, which is advantageous for various applications. nih.gov The morphology of the resulting polymer, such as the formation of nanofibers or granular structures, can be influenced by the specific sulfonic acid used as a dopant. researchgate.net

Development of this compound-Derived Surfactants for Enhanced Recovery Processes

Surfactants derived from this compound are being developed for applications in enhanced oil recovery (EOR). preprints.orgmdpi.com These surfactants aim to reduce the interfacial tension between oil and water, facilitating the mobilization of trapped oil in reservoirs. google.comnih.gov One approach involves the synthesis of zwitterionic gemini (B1671429) surfactants using sodium p-aminobenzenesulfonate as a linking group. preprints.orgmdpi.com For example, a zwitterionic gemini surfactant, sodium 4-[bis(3-(dodecyldimethylamino)-2-hydroxypropyl)amino]benzenesulfonate (DDBS), was synthesized and showed superior performance in terms of thermal stability, wettability, and resistance to high temperature and salinity compared to its monomeric counterpart. preprints.orgmdpi.com The unique structure of these gemini surfactants, combined with the presence of the anionic sulfonate group, contributes to their enhanced properties for oil recovery. preprints.orgmdpi.com

Integration into Catalytic Systems and Functionalized Catalysts

The unique bifunctional nature of this compound, possessing both a nucleophilic amino group and an acidic sulfonic acid group, makes it a valuable building block for the synthesis of advanced functionalized catalysts. Its integration onto solid supports, particularly nanomaterials, has led to the development of highly efficient and reusable heterogeneous catalysts for a variety of organic transformations. These catalysts often exhibit enhanced activity and selectivity, coupled with the practical advantages of easy separation and recyclability, aligning with the principles of green chemistry.

The primary strategy for integration involves anchoring the this compound moiety onto a solid support. This is often achieved through covalent bonding, ensuring the stability of the catalytic active sites and preventing leaching during the reaction process. Common supports include magnetic nanoparticles and porous silica (B1680970) materials, which provide high surface areas and robust frameworks.

Magnetic Nanoparticle-Based Catalysts

Magnetic nanoparticles, such as those made of iron oxide (Fe₃O₄), serve as excellent core materials for catalyst immobilization due to their chemical stability and paramagnetic properties, which allow for simple magnetic separation from the reaction mixture.

One notable example is a magnetic nanocatalyst where 4-aminobenzenesulfonic acid (referred to as PABSA) is functionalized onto a periodic mesoporous organosilica (PMO) shell coating a magnetic Fe₃O₄ core (Fe₃O₄@PMO-ICS-Pr-PABSA). sciforum.netresearchgate.net This material has proven to be a highly efficient and green catalyst for the one-pot, three-component synthesis of dibenzo Current time information in Bangalore, IN.dntb.gov.uadiazepine derivatives. sciforum.net The reaction proceeds smoothly at room temperature in ethanol (B145695), offering high to excellent yields in short reaction times. sciforum.net A key advantage of this system is its reusability; the catalyst can be recovered using an external magnet and reused for at least five consecutive cycles without a significant drop in its catalytic activity. sciforum.netresearchgate.net

Mesoporous Silica-Based Catalysts

Periodic mesoporous organosilicas (PMOs) are another class of materials widely used for catalyst development due to their high surface area, uniform pore structure, and tunable surface properties. sciforum.net A novel PMO functionalized with p-aminobenzenesulfonic acid (PABSA-Pr-PMO) was synthesized through a co-condensation and sequential integration strategy. nih.gov This material acts as a solid acid catalyst. nih.gov

The PABSA-Pr-PMO catalyst has been successfully employed for the synthesis of 5-substituted 1H-tetrazole derivatives through multicomponent reactions. nih.gov The catalyst demonstrates high thermal stability and a well-defined active site structure. nih.gov The protocol offers significant advantages, including high yields, short reaction times, and the use of environmentally benign solvents like ethanol and water. nih.gov Furthermore, the catalyst is easily separated and can be recycled for at least five runs without a considerable loss of efficiency. nih.gov

Carbon-Based Catalysts

Functionalized carbon materials are also utilized as supports for creating sulfonic acid-based catalysts. A carbon catalyst functionalized with 4-aminobenzenesulfonic acid was prepared via the reduction of a diazonium salt. dntb.gov.ua This method was developed for the purpose of producing biodiesel. dntb.gov.ua The functionalization introduces sulfonic groups onto the carbon surface, creating acidic sites necessary for catalysis. dntb.gov.ua

The research findings on the performance and reusability of these catalysts are summarized in the tables below.

Table 1: Performance of this compound Functionalized Catalysts

| Catalyst | Reaction | Catalyst Loading | Reaction Time | Product Yield |

|---|---|---|---|---|

| Fe₃O₄@PMO-ICS-Pr-PABSA | Synthesis of dibenzo Current time information in Bangalore, IN.dntb.gov.uadiazepines sciforum.net | ~10 mg sciforum.net | Short | High to Excellent sciforum.net |

Table 2: Reusability of this compound Functionalized Catalysts

| Catalyst | Run 1 Yield | Run 2 Yield | Run 3 Yield | Run 4 Yield | Run 5 Yield |

|---|---|---|---|---|---|

| Fe₃O₄@PMO-ICS-Pr-PABSA sciforum.netresearchgate.net | High | Maintained | Maintained | Maintained | Maintained |

| PABSA-Pr-PMO nih.gov | Excellent | Maintained | Maintained | Maintained | Maintained |

Specific percentage yields for each run were not detailed in the source materials, but they reported no significant loss in activity.

Table 3: Physicochemical Properties of Functionalized Catalysts

| Catalyst | Support Material | Surface Area | Key Feature |

|---|---|---|---|

| PABSA-Pr-PMO nih.gov | Periodic Mesoporous Organosilica | High nih.gov | Thermally stable solid acid with uniform particle size nih.gov |

Environmental Fate, Advanced Degradation Pathways, and Remediation Technologies of 4 Aminobenzenesulfonate

Environmental Occurrence and Persistence in Aquatic Systems

4-Aminobenzenesulfonate, also known as sulfanilic acid, is a synthetic compound widely used as an intermediate in the production of various industrial products, including dyes, sulfa drugs, optical brighteners, and pesticides. nih.govoup.comoup.comwikipedia.org Its presence in the environment is primarily due to discharges from industrial wastewater. wikipedia.org The sulfonate group attached to the aromatic ring makes the compound recalcitrant to biodegradation by many microorganisms found in conventional activated sludge treatment systems. nih.gov This resistance to degradation, coupled with its high water solubility, contributes to its persistence in aquatic environments. researchgate.net Consequently, this compound can be detected in landfill leachates and may be formed from the reduction of certain azo dyes, further contributing to its environmental load. wikipedia.org While generally considered to have low biodegradability in the environment, certain specialized microorganisms have evolved the capacity to degrade this compound, particularly in environments with a history of contamination. researchgate.net

Microbial Biodegradation Mechanisms and Enzymatic Pathways

The microbial breakdown of this compound is a specialized process carried out by a limited number of microorganisms. These organisms have developed unique enzymatic machinery to overcome the stability of the carbon-sulfur bond and the inhibitory nature of the compound. oup.com

Isolation and Characterization of this compound-Degrading Microorganisms (e.g., Hydrogenophaga, Pannonibacter, Agrobacterium, Ralstonia)

Several bacterial strains capable of degrading this compound have been isolated and identified, often from environments contaminated with industrial effluents. Among the most well-studied are species from the genera Hydrogenophaga, Pannonibacter, Agrobacterium, and Ralstonia. oup.com

Hydrogenophaga species, in particular, have been extensively researched for their ability to metabolize this compound. frontiersin.orgnih.gov For instance, Hydrogenophaga intermedia S1 was one of the first organisms identified to degrade this compound, albeit in a co-culture with Agrobacterium radiobacter S2. nih.gov Similarly, a co-culture of Hydrogenophaga sp. PBC and Ralstonia sp. PBA, isolated from a textile wastewater treatment plant, was found to effectively degrade this compound, utilizing it as a sole source of carbon, nitrogen, and sulfur. researchgate.netnih.gov

Pure cultures capable of degrading this compound have also been isolated. A novel Pannonibacter sp. strain W1, obtained from activated sludge, demonstrated the ability to completely degrade high concentrations of the compound. researchgate.net Other examples include Pseudomonas paucimobilis and Agrobacterium sp. strain PNS-1. tandfonline.comdntb.gov.ua More recently, a Bradyrhizobium sp. strain 224 was isolated from soil and shown to degrade sulfanilic acid. tandfonline.com

Elucidation of Specific Catabolic Pathways (e.g., Deamination to 4-Sulfocatechol, Modified β-Ketoadipate Pathway)

The primary step in the bacterial catabolism of this compound is its deamination to 4-sulfocatechol. nih.govfrontiersin.orgnih.gov This initial transformation is a critical detoxification step, as this compound can inhibit prokaryotic folate metabolism. nih.gov The resulting intermediate, 4-sulfocatechol, is then further metabolized.

The downstream degradation of 4-sulfocatechol proceeds through a modified β-ketoadipate pathway. oup.com This involves the ring cleavage of 4-sulfocatechol, a reaction catalyzed by a specific type of dioxygenase. nih.gov The subsequent steps include desulfonation, leading to the formation of maleylacetate, which can then be channeled into the central metabolic pathways of the cell, such as the tricarboxylic acid (TCA) cycle. nih.govnih.gov

Genetic and Enzymatic Basis of Biodegradation (e.g., sad Operon, Dioxygenases, Hydrolases)

The genetic basis for this compound degradation has been elucidated in several bacterial strains, particularly in Hydrogenophaga. The genes responsible for the initial deamination step are often clustered in an operon, designated as the sad operon. frontiersin.orgnih.gov This operon encodes the components of a dioxygenase system responsible for the conversion of this compound to 4-sulfocatechol. frontiersin.org Specifically, the sadA gene encodes the this compound 3,4-dioxygenase component. oup.com

The further breakdown of 4-sulfocatechol involves a set of specialized enzymes. A key enzyme is a type II protocatechuate 3,4-dioxygenase, which is capable of cleaving the aromatic ring of 4-sulfocatechol. nih.gov This is followed by the action of a 4-sulfomuconolactone hydrolase, which is involved in the desulfonation step. nih.govfrontiersin.org The genes encoding these enzymes, such as pcaG2 and pcaH2 for the dioxygenase subunits, have been identified and characterized. nih.govfrontiersin.org Interestingly, the genes for this compound catabolism in Hydrogenophaga sp. PBC are located in two distinct genomic regions. frontiersin.orgnih.gov

Synergistic Interactions and Co-culture Systems in Biodegradation

The biodegradation of this compound is often enhanced through synergistic interactions within microbial communities. In several instances, complete mineralization of the compound is achieved by co-cultures where different species perform distinct metabolic functions. oup.comresearchgate.net

A classic example is the co-culture of Hydrogenophaga intermedia S1 and Agrobacterium radiobacter S2. nih.gov In this partnership, H. intermedia S1 is responsible for the initial deamination of this compound to 4-sulfocatechol. nih.govnih.gov However, H. intermedia S1 is auxotrophic for p-aminobenzoate and biotin, which are provided by A. radiobacter S2. nih.gov In turn, A. radiobacter S2 can utilize the 4-sulfocatechol produced by H. intermedia S1 as a growth substrate. nih.govnih.gov

Similarly, the co-culture of Hydrogenophaga sp. PBC and Ralstonia sp. PBA demonstrates a syntrophic relationship. Hydrogenophaga sp. PBC carries out the primary degradation of this compound, while Ralstonia sp. PBA is thought to provide essential growth factors. nih.govresearchgate.net Another documented synergistic interaction involves Afipia sp. 624S and Diaphorobacter sp. 624L, where the latter enhances the degradation of this compound by oxidizing sulfite, a potentially inhibitory byproduct. researchgate.net These co-culture systems highlight the importance of microbial consortia in the complete and efficient breakdown of recalcitrant compounds.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) represent a suite of chemical treatment technologies that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to oxidize and degrade organic pollutants like this compound. These methods are particularly effective for treating wastewaters containing recalcitrant compounds that are not readily biodegradable. While the provided search results focus heavily on microbial degradation, the principles of AOPs are well-established for the degradation of similar aromatic compounds and can be inferred to be applicable to this compound. Common AOPs include photocatalysis (e.g., using TiO2), Fenton and photo-Fenton reactions, and ozonation. These processes can lead to the partial or complete mineralization of this compound, breaking it down into less harmful substances such as carbon dioxide, water, sulfate, and ammonium (B1175870) ions. The efficiency of AOPs is influenced by factors such as pH, catalyst dosage, oxidant concentration, and the intensity of UV irradiation.

Photocatalytic Degradation: Mechanisms and Efficiency (e.g., TiO2, BiOI Systems)

Photocatalytic degradation is a promising advanced oxidation process for the removal of persistent organic pollutants like this compound (4-ABS), also known as sulfanilic acid. This process utilizes semiconductor materials that, upon irradiation with light of sufficient energy, generate highly reactive species capable of breaking down complex organic molecules.

Titanium Dioxide (TiO2) Systems:

Titanium dioxide (TiO2) is a widely studied photocatalyst due to its chemical stability, low cost, and high photocatalytic activity. frontiersin.org The degradation of 4-ABS using TiO2 involves the generation of electron-hole pairs when TiO2 absorbs photons with energy equal to or greater than its bandgap. These charge carriers migrate to the catalyst's surface and initiate redox reactions. The holes (h+) can directly oxidize 4-ABS molecules adsorbed on the TiO2 surface. Simultaneously, electrons (e-) can reduce adsorbed oxygen molecules to form superoxide (B77818) radicals (•O2-), which can further lead to the formation of other reactive oxygen species (ROS) like hydroxyl radicals (•OH). These highly reactive radicals are non-selective and can effectively attack the 4-ABS molecule, leading to its degradation. researchgate.net

The efficiency of TiO2-based photocatalysis is influenced by several factors, including the crystalline structure of TiO2, its surface area, and the presence of co-catalysts. For instance, mesoporous anatase TiO2 has shown enhanced photocatalytic activity for the degradation of azo dyes, which can produce this compound as an intermediate. nih.gov The enhanced performance is attributed to a larger surface area and improved charge carrier separation. nih.gov Furthermore, doping TiO2 with metals or non-metals can enhance its photocatalytic efficiency. For example, co-doping with carbon and nitrogen has been shown to improve the degradation of 4-nitrophenol, a related aromatic compound. frontiersin.org The degradation of sulfonamides, which are structurally related to 4-ABS, in the presence of TiO2 and iron salts has also been investigated, suggesting that the combination of different catalytic systems can be beneficial. researchgate.net The degradation of 4-ABS often proceeds through hydroxylation and the cleavage of the S-N bond. researchgate.net

Bismuth Oxyiodide (BiOI) Systems:

Bismuth oxyiodide (BiOI) has emerged as another effective photocatalyst for the degradation of organic pollutants. In the photocatalytic degradation of pollutants like methylene (B1212753) blue, which can produce intermediates structurally similar to 4-ABS, BiOI generates electron-hole pairs under light irradiation. mdpi.com The photogenerated holes and electrons react with water and oxygen to produce reactive species like hydroxyl radicals (•OH) and superoxide ions (•O2-). These radicals are responsible for the breakdown of the organic molecules. mdpi.com The degradation pathway of related compounds suggests that the process involves the oxidation of the amino group and subsequent cleavage of the aromatic ring, ultimately leading to mineralization into CO2 and H2O. mdpi.com

Fenton and Photoelectro-Fenton Processes for Oxidative Degradation

The Fenton and Photoelectro-Fenton processes are powerful advanced oxidation processes (AOPs) utilized for the degradation of refractory organic compounds like this compound. scielo.brsemanticscholar.org These methods rely on the generation of highly reactive hydroxyl radicals (•OH), which are strong, non-selective oxidizing agents capable of mineralizing organic pollutants. scielo.brmdpi.com

The classic Fenton process involves the reaction between hydrogen peroxide (H2O2) and ferrous ions (Fe2+) in an acidic medium to produce hydroxyl radicals. mdpi.com

Fe2+ + H2O2 → Fe3+ + •OH + OH−

This process has been effectively applied to degrade various amine collectors, with rapid and effective removal observed at a pH of 4. journalssystem.com

The Photoelectro-Fenton (PEF) process enhances the degradation efficiency of the conventional Fenton process by incorporating UV irradiation and electrolysis. scielo.brscielo.org.mx In the PEF process, H2O2 can be continuously generated at the cathode via the two-electron reduction of dissolved oxygen. scielo.br The regeneration of Fe2+ from Fe3+ is also facilitated at the cathode, which sustains the Fenton reaction. researchgate.net Furthermore, the photolysis of Fe(III) complexes under UVA light generates additional hydroxyl radicals, further accelerating the degradation of organic pollutants. scielo.brscielo.org.mx

Studies on the degradation of sulfanilic acid (this compound) have demonstrated the effectiveness of the PEF process. scielo.org.mxscribd.com Using a boron-doped diamond (BDD) anode, the PEF process has shown the potential for almost total mineralization of sulfanilic acid. scielo.org.mx The efficiency of the process is influenced by parameters such as current density, Fe2+ concentration, and pH, with optimal conditions often found around pH 3.0. scielo.org.mxscribd.com For instance, in one study, a partial decontamination of 85% was achieved for a 1.39 mM sulfanilic acid solution using the electro-Fenton (EF) process, with the potential for higher mineralization with increased current density and substrate content. scielo.org.mx The degradation kinetics often follow a pseudo-first-order reaction. scielo.org.mx

| Process | Key Features | Advantages | Reference |

| Fenton | Uses Fe2+ and H2O2 to generate •OH radicals. | Simple and effective for various organic pollutants. | mdpi.comjournalssystem.com |

| Photoelectro-Fenton (PEF) | Combines Fenton's reagent with UV light and electrolysis. | Enhanced •OH generation, in-situ H2O2 production, and Fe2+ regeneration. Leads to higher mineralization rates. | scielo.brscielo.org.mxscribd.com |

Electrochemical Oxidation and Ozonation Studies

Electrochemical oxidation and ozonation are two advanced oxidation processes that have been investigated for the degradation of this compound and related compounds.

Electrochemical Oxidation:

Electrochemical oxidation involves the degradation of pollutants at the surface of an anode through direct or indirect oxidation. In direct oxidation, the pollutant is adsorbed onto the anode surface and destroyed by electron transfer. In indirect oxidation, electrochemically generated species such as hydroxyl radicals or other oxidizing agents mediate the degradation.

Studies have shown that 4-aminobenzenesulfonic acid can undergo electrochemical oxidation to form polymer films on electrode surfaces. semanticscholar.orgmdpi.com The success of this electropolymerization depends on experimental conditions like the potential range and electrode material. semanticscholar.orgmdpi.com For the oxidation of aminobenzenesulfonic acids, a slightly higher potential than that used for aniline (B41778) polymerization is generally required, with optimal positive limits found between 0.9 V and 1.1 V to ensure film formation with minimal degradation byproducts. mdpi.com The process is often diffusion-controlled. researchgate.net The electrochemical behavior and oxidation potential of this compound have also been a subject of theoretical and experimental studies, which are crucial for understanding its degradation mechanism. rsc.org

Ozonation:

Ozonation involves the use of ozone (O3), a powerful oxidizing agent, to break down organic pollutants. While specific studies focusing solely on the ozonation of this compound are not extensively detailed in the provided context, the principles of ozonation are well-established for the degradation of various organic compounds. Ozone can react with pollutants directly or through the formation of highly reactive hydroxyl radicals in what is known as advanced oxidation processes involving ozone. The degradation of related sulfonated aromatic compounds and their intermediates through ozonation-based processes is a relevant area of research.

Permanganate-Based Oxidation and Activated Permanganate (B83412) Systems

While specific studies on the degradation of this compound using permanganate-based oxidation were not found in the search results, the general principles of this method can be discussed. Permanganate (MnO4-) is a strong oxidizing agent that has been used for the remediation of contaminated water and soil. The oxidation process involves the transfer of electrons from the organic contaminant to the permanganate ion, leading to the breakdown of the contaminant and the reduction of permanganate, typically to manganese dioxide (MnO2).

The reactivity of permanganate can be enhanced through activation, creating what are known as "activated permanganate" systems. Activation can be achieved through various means, such as the addition of catalysts or the use of heat or light. These activated systems can generate more powerful oxidizing species, potentially leading to faster and more complete degradation of recalcitrant organic compounds.

Although direct research on this compound is not available, the application of permanganate and activated permanganate systems to other aromatic amines and sulfonated compounds suggests its potential applicability. The effectiveness of such a system for this compound would depend on factors such as pH, temperature, the presence of other substances in the water matrix, and the specific activation method used. Further research would be needed to determine the optimal conditions and degradation pathways for this compound using permanganate-based oxidation.

Adsorption-Based Removal Strategies for this compound

Adsorption is a widely employed technique for the removal of organic pollutants from aqueous solutions, offering advantages such as high efficiency, simplicity of design, and ease of operation.

Design and Synthesis of Functionalized Adsorbents (e.g., Graphene-Based Materials)

The development of effective adsorbents is crucial for the efficient removal of this compound (sulfanilic acid) from water. Functionalization of adsorbent materials can significantly enhance their adsorption capacity and selectivity.

Graphene-Based Materials:

Graphene oxide (GO), a derivative of graphene, possesses a large surface area and abundant oxygen-containing functional groups, making it a promising platform for the synthesis of functionalized adsorbents. Graphene oxide functionalized with this compound (GOSN) has been synthesized for the removal of uranium (VI) ions from aqueous solutions. researchgate.netresearchgate.net This indicates that the this compound moiety can be effectively grafted onto the graphene oxide surface. researchgate.net The resulting material exhibits a high adsorption capacity. researchgate.net The mechanism of interaction often involves chelation between the functional groups on the adsorbent and the target species. researchgate.net

Other Functionalized Adsorbents:

Besides graphene-based materials, other adsorbents can be functionalized to improve their performance in removing pollutants. For instance, polymeric adsorbents functionalized with aminobenzoic groups have been developed for the removal of residual antibiotics. mdpi.com Similarly, hardwood cellulose (B213188) nanofibrils have been grafted with poly(m-aminobenzene sulfonate) to create a novel biosorbent for the adsorption of Cr(VI). frontiersin.org These examples highlight the versatility of functionalization strategies in tailoring the properties of adsorbents for specific applications. The introduction of sulfonic groups onto activated carbon derived from sunflower meal has also been shown to be an effective strategy for creating low-cost adsorbents. dntb.gov.ua

Adsorption Kinetics, Isotherms, and Mechanistic Studies

Understanding the adsorption kinetics, equilibrium, and mechanism is essential for designing and optimizing adsorption-based water treatment processes for this compound (sulfanilic acid).

Adsorption Kinetics:

The study of adsorption kinetics describes the rate at which a solute is removed from the solution and provides insights into the mechanism of adsorption. Kinetic studies for the adsorption of sulfanilic acid onto amine-modified silicas have shown that the process is well-described by the pseudo-first-order model. deswater.com The rate of adsorption can be influenced by the properties of the adsorbent; for example, more hydrophilic adsorbents may exhibit faster adsorption rates. deswater.com For other systems, such as the adsorption of antibiotics on functionalized polymeric adsorbents, the pseudo-second-order kinetic model has been found to be more suitable. mdpi.com

Adsorption Isotherms:

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed onto the solid phase at a constant temperature. The adsorption of this compound on carbon steel has been found to follow the Langmuir isotherm, which suggests monolayer adsorption onto a homogeneous surface. research-nexus.netresearchgate.net In contrast, the adsorption of a zwitterionic gemini (B1671429) surfactant based on p-aminobenzenesulfonate onto a negatively charged interface followed an S-shaped isotherm, indicating a more complex adsorption mechanism involving the formation of a looser, multilayer adsorption layer through hydrophobic interactions. mdpi.com The Freundlich isotherm model, which describes multilayer adsorption on a heterogeneous surface, has been found to be a good fit for the adsorption of uranyl ions onto graphene oxide functionalized with this compound. researchgate.net

Mechanistic Studies:

The mechanism of adsorption depends on the nature of both the adsorbent and the adsorbate. For the adsorption of this compound, electrostatic interactions can play a significant role. deswater.com However, other mechanisms, such as chemisorption involving the formation of coordinate-type bonds, have also been proposed, particularly in the context of corrosion inhibition on metal surfaces. researchgate.net In the case of zwitterionic surfactants derived from p-aminobenzenesulfonate, the presence of both positive and negative charge centers leads to complex interactions with solid surfaces that cannot be explained by a single adsorption mechanism. mdpi.com Physical processes like van der Waals forces, hydrogen bonding, dipole bonding, and π–π interactions can also contribute to the adsorption process. dntb.gov.ua

Interactive Data Table: Adsorption Isotherm Models for this compound and Related Compounds

| Adsorbent | Adsorbate | Best Fit Isotherm Model | Key Findings | Reference |

| Carbon Steel | This compound | Langmuir | Monolayer adsorption, chemisorption. | research-nexus.netresearchgate.net |

| Amine-Modified Silicas | Sulfanilic Acid | Not specified | Electrostatic attraction is a key mechanism. | deswater.com |

| Graphene Oxide Functionalized with this compound | Uranyl Ions | Freundlich | Multilayer adsorption on a heterogeneous surface. | researchgate.net |

| Negatively Charged Interface | Zwitterionic Gemini Surfactant (from p-aminobenzenesulfonate) | S-shaped Isotherm | Complex mechanism, formation of a looser, multilayer adsorption layer via hydrophobic interactions. | mdpi.com |

Integrated Remediation Systems (e.g., Membrane Bioreactors for Enhanced Degradation)

The remediation of wastewater containing this compound (4-ABS), also known as sulfanilic acid, often requires advanced and integrated treatment systems due to its recalcitrant nature. Among the most promising technologies are Membrane Bioreactors (MBRs), which combine biological degradation with membrane filtration. This integration offers significant advantages, including high biomass concentrations, complete retention of specialized microorganisms, and high-quality effluent. MBRs can be configured in various ways, including as aerobic, anaerobic, or hybrid systems, and can be further enhanced through bioaugmentation with specific microbial strains capable of degrading 4-ABS.

Research has demonstrated that MBRs are not only effective in treating wastewaters laden with aromatic amines but can also be combined with other processes to achieve even higher removal efficiencies. For instance, the combination of anaerobic and aerobic MBRs has been proposed for treating textile wastewater, where the anaerobic stage breaks down complex azo dyes into aromatic amines like 4-ABS, which are then mineralized in the subsequent aerobic stage. researchgate.net

A significant advancement in the application of MBRs for 4-ABS degradation is the use of specialized, bioaugmented microbial populations. A study featuring the use of Pannonibacter sp. W1, a bacterial strain specifically isolated for its ability to degrade 4-ABS, in an MBR system showcased remarkable efficiency. nih.gov The MBR allowed for the cultivation of a high density of this specialized bacterium, leading to robust and efficient removal of the target compound. nih.gov The system maintained a high biomass concentration, which is crucial for the degradation of recalcitrant compounds. nih.gov

Operational parameters such as hydraulic retention time (HRT) and sludge retention time (SRT) are critical in optimizing the performance of MBRs. Longer SRTs, which are a key feature of MBRs, allow for the proliferation of slow-growing specialist microorganisms that are essential for the degradation of compounds like 4-ABS. researchgate.net However, a common challenge in MBR operation is membrane fouling, which can be influenced by factors such as the characteristics of the wastewater and the operational conditions of the bioreactor. nih.gov

Detailed Research Findings

Detailed investigations into MBR systems for 4-ABS remediation have yielded valuable data on their performance and operational dynamics. In a notable study, a bioaugmented MBR with Pannonibacter sp. W1 was operated for over two months to treat synthetic wastewater containing a high concentration of 4-ABS. The key findings from this research highlight the potential of such integrated systems. nih.gov

The MBR was able to achieve and sustain a high biomass concentration, reaching up to 5 g/L. This high density of specialized microorganisms is a primary reason for the enhanced degradation of the recalcitrant 4-ABS. The system demonstrated a remarkable 4-ABS removal efficiency of over 99% within a hydraulic retention time of 6 hours, even at a high influent loading rate of 1000 mg/L. nih.gov This indicates a rapid and efficient degradation process facilitated by the specialized bacteria within the MBR. nih.gov

Throughout a 60-day continuous operation period, the 4-ABS removal rate remained consistently high at 99.4%, demonstrating the stability and long-term performance of the bioaugmented MBR system. nih.gov The dominant presence of Pannonibacter sp. W1 was maintained throughout the operation, confirming the effectiveness of the MBR in retaining the specialized strain. nih.gov

Membrane fouling, a critical aspect of MBR operation, was also monitored. Minor membrane fouling was observed within the first 40 days of operation at a flux of 15 L/m²h (LMH). However, an increase in the flux to 25 LMH led to a significant increase in transmembrane pressure (TMP), an event often referred to as a 'TMP jump', indicating more severe fouling. nih.gov This highlights the importance of optimizing operational parameters to manage membrane fouling and ensure sustainable long-term operation.

The degradation of 4-ABS in the MBR was also associated with the release of its nitrogen and sulfur components. Studies on 4-ABS degrading bacteria, such as Pannonibacter sp. W1 and co-cultures of Hydrogenophaga sp. PBC and Ralstonia sp. PBA, have shown that the nitrogen is released as ammonium and the sulfur as sulfate. researchgate.netresearchgate.net This mineralization of the compound is a key indicator of complete degradation.

The following interactive data table summarizes the performance of a bioaugmented MBR system for the degradation of this compound based on published research findings.

Table 1: Performance of Bioaugmented Membrane Bioreactor for this compound Degradation

| Parameter | Value | Reference |

|---|---|---|

| Microorganism | Pannonibacter sp. W1 | nih.gov |

| Influent 4-ABS Concentration | 1000 mg/L | nih.gov |

| Effluent 4-ABS Concentration | < 10 mg/L | nih.gov |

| Removal Efficiency | > 99% | nih.gov |

| Hydraulic Retention Time (HRT) | 6 hours | nih.gov |

| Biomass Concentration (MLSS) | 5 g/L | nih.gov |

| Operating Period | 60 days | nih.gov |

| Membrane Flux (initial) | 15 LMH | nih.gov |

Advanced Analytical and Spectroscopic Characterization in 4 Aminobenzenesulfonate Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-ESI-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of 4-aminobenzenesulfonate, often in the context of environmental analysis and biodegradation studies. For instance, HPLC analysis has been instrumental in identifying this compound as a degradation product of the azo dye Methyl Orange. In one study, the retention time for this compound was found to be 2.2 minutes, which matched the standard substance, confirming its presence in the biodegradation products. researchgate.net

In studies of azo dye degradation, HPLC is frequently used to monitor the disappearance of the parent dye and the appearance of metabolites like this compound. nih.gov For example, the accumulation of this compound from the decolorization of Acid Orange 6 and Acid Orange 7 was confirmed using HPLC analysis. nih.gov Similarly, during the biodegradation of this compound by bacterial consortia, HPLC analyses have revealed the accumulation of intermediates such as 4-sulfocatechol and other unidentified metabolites. nih.govoup.com

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) provides an even more powerful tool by coupling the separation capabilities of LC with the mass-based detection of MS. This technique has been used to identify new intermediates in the photocatalytic degradation of the dye Amaranth, including sodium-4-aminobenzenesulphonate. nih.gov In another study, LC-MS was used to confirm the formation of 4-aminobenzenesulfonic acid from the oxidative decolorization of Tartrazine, with the molecular ion peak observed at 170 amu in positive mode. researchgate.net Furthermore, a highly sensitive LC-MS/MS method has been developed for the quantification of potential genotoxic impurities like Methyl-4-amino benzene (B151609) sulfonate in pharmaceutical ingredients. ijpsr.com

Interactive Data Table: Chromatographic Conditions for this compound Analysis

| Analyte(s) | Matrix/Application | Chromatographic Method | Column | Mobile Phase | Detection | Key Finding | Reference(s) |

| This compound | Methyl Orange Biodegradation | HPLC | Not Specified | Not Specified | UV Scanning | Retention time of 2.2 min confirmed product identity. | researchgate.net |

| This compound | Azo Dye Decolorization | HPLC | Not Specified | Not Specified | UV-Visible | Confirmed accumulation of this compound. | nih.gov |

| This compound Metabolites | Biodegradation Study | HPLC | Not Specified | Not Specified | Not Specified | Traced accumulation of 4-sulfocatechol and other metabolites. | nih.gov |

| Sodium-4-aminobenzenesulphonate | Amaranth Dye Photocatalysis | LC-ESI-MS | Not Specified | Not Specified | ESI-MS | Identified as a new intermediate. | nih.gov |

| 4-Aminobenzenesulfonic acid | Tartrazine Decolorization | LC-MS | Not Specified | Not Specified | MS (Positive Mode) | Molecular ion peak at 170 amu. | researchgate.net |

| Methyl-4-amino benzene sulfonate | Pharmaceutical Impurity Analysis | LC-MS/MS | UPLC BEH C18, 1.7 µm (100x2.1mm) | A: Ammonium (B1175870) bicarbonate; B: Acetonitrile (gradient) | Triple Quadrupole MS (ESI) | Developed a sensitive quantification method for genotoxic impurities. | ijpsr.com |

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Structure and Interactions

Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful non-destructive techniques used to identify functional groups and study molecular vibrations, providing insights into the structure and bonding within this compound and its compounds.

FTIR spectroscopy is widely used to confirm the presence of key functional groups. In studies involving the synthesis of azo dyes from 4-aminobenzenesulfonic acid, the disappearance of the characteristic N-H stretching vibrations of the amino group (around 3307 cm⁻¹ and 3383 cm⁻¹) in the product's spectrum confirms the reaction has occurred. journalijar.com When 4-aminobenzenesulfonic acid is modified on a chitosan (B1678972) resin, FTIR spectra show characteristic absorptions for the 1,3,5-triazine (B166579) ring skeleton at 803-812 cm⁻¹ and 1584-1590 cm⁻¹, and a strong absorption for δ(NH₃⁺) appears at 1517-1530 cm⁻¹. nih.gov In the context of corrosion inhibition, FTIR is used to analyze the protective film formed on metal surfaces. researchgate.net

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For a single crystal of piperazine-1,4-diium (B1225682) bis(this compound), both FTIR and FT-Raman were used to explore the functional groups and their coupling interactions. researchgate.networldscientific.com Theoretical and experimental studies on 4-aminobenzenesulfonic acid have assigned the symmetric SO₃ stretching vibration to the range of 1030-1070 cm⁻¹. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound and Derivatives

| Compound/System | Technique | Wavenumber (cm⁻¹) | Assignment | Significance | Reference(s) |

| 4-Aminobenzenesulfonic acid | FTIR | 3383, 3307 | N-H stretching of -NH₂ group | Disappearance indicates reaction of the amino group. | journalijar.com |

| Chitosan-modified 4-aminobenzenesulfonic acid | FTIR | 1517-1530 | δ(NH₃⁺) | Confirms modification and presence of the protonated amino group. | nih.gov |

| 4-Aminobenzenesulfonic acid | FT-Raman (Theoretical) | 1030-1070 | Symmetric SO₃ stretching | Characterizes the sulfonate group vibration. | researchgate.net |

| Piperazine-1,4-diium bis(this compound) | FTIR, FT-Raman | Not specified | Various functional groups | Explores vibrational modes and coupling interactions in the crystal. | researchgate.networldscientific.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of Metabolites and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including metabolites and derivatives of this compound. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the structural analysis of piperazine-1,4-diium bis(this compound), NMR was used alongside vibrational spectroscopy to explore the functional groups and their interactions within the single crystal. researchgate.networldscientific.com ¹H NMR spectra are available for derivatives such as 4-amino-benzenesulfonic acid monosodium salt and 4-acetamido-2-aminobenzenesulfonic acid, which are crucial for confirming their structures. chemicalbook.comchemicalbook.com For instance, the ¹H NMR spectrum of the monosodium salt shows distinct signals for the aromatic protons. chemicalbook.com

NMR is also critical in studying the structure of more complex derivatives. For example, in the synthesis of new coumarin (B35378) derivatives, detailed NMR spectra of 4-aminocoumarin (B1268506) were reported for the first time, with DFT calculations showing good agreement with experimental values. arkat-usa.org Studies on amino acid derivatives using fluorinated coupling reagents like para-fluorophenylisocyanate have utilized ¹⁹F NMR to study the resulting compounds. calstate.edu

UV-Visible Spectroscopy for Reaction Monitoring, Product Identification, and Optical Properties

UV-Visible spectroscopy is a versatile technique used to monitor reactions, identify products, and characterize the optical properties of this compound and its derivatives by observing electronic transitions.

In the synthesis of azo dyes from 4-aminobenzenesulfonic acid, UV-Vis spectroscopy is used to compare the absorption spectra of the starting material and the final product. 4-aminobenzenesulfonic acid typically shows a major absorption peak between 280-300 nm, attributed to the π-π* transition. journalijar.com The formation of the azo dye results in a new, bathochromically shifted absorption band in the visible region. journalijar.com

This technique is also used to monitor the degradation of compounds. During the biodegradation of this compound, UV-Vis spectroscopy, in conjunction with HPLC, helps track the disappearance of the parent compound and the formation of intermediates. nih.govresearchgate.net For example, in the photocatalytic degradation of Amaranth dye, the kinetics of degradation were monitored using UV-Vis spectroscopy. nih.gov

The optical properties of crystals containing this compound have also been investigated. The UV-Vis spectrum of piperazine-1,4-diium bis(this compound) shows a cut-off wavelength at 303 nm and exhibits good transmittance across the visible spectrum, which is important for nonlinear optical applications. researchgate.networldscientific.com

Interactive Data Table: UV-Visible Absorption Data for this compound Systems

| Compound/System | λmax (nm) | Transition/Observation | Application | Reference(s) |

| 4-Aminobenzenesulfonic acid | 280-300 | π-π* | Starting material for azo dye synthesis. | journalijar.com |

| Piperazine-1,4-diium bis(this compound) | 303 (cut-off) | Optical transparency | Characterization for nonlinear optical applications. | researchgate.networldscientific.com |

| Amaranth Dye Degradation | Time-dependent changes | Decrease in dye absorbance | Monitoring photocatalytic reaction kinetics. | nih.gov |

| 4-Aminocoumarin in H₂SO₄ | 209, 228, 257, 291, 304 | Hypsochromic and hyperchromic shifts | Studying protonation and basicity. | arkat-usa.org |

X-ray Diffraction Analysis for Crystalline Structure and Intermolecular Interactions of this compound Compounds

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. This technique has been applied to various salts and derivatives of this compound to understand their crystal packing, hydrogen bonding networks, and other intermolecular interactions.

Single-crystal XRD analysis of piperazine-1,4-diium bis(this compound) revealed that the piperazine (B1678402) ring adopts a chair conformation and the structure is stabilized by strong N—H···O hydrogen bonds, forming infinite one-dimensional chains. iucr.org Similarly, the crystal structure of dipropylammonium this compound shows that anion-to-anion N—H···O hydrogen bonds generate layers, which are then connected into a three-dimensional network by cation-to-anion hydrogen bonds. researchgate.net

Powder X-ray diffractometry has been used to characterize lanthanide this compound salts, helping to establish their general formula as LnL₃·nH₂O and to identify intermediate products like Ln₂O₂SO₄ during thermal decomposition. unesp.br The crystal structure of tetrabutylammonium (B224687) this compound has also been determined, providing detailed information on its unit cell and atomic coordinates. researchgate.net

Interactive Data Table: Crystallographic Data for this compound Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference(s) |

| Piperazine-1,4-diium bis(this compound) | Not specified | Not specified | Chair conformation of piperazine ring, 1D chains via N—H···O bonds. | iucr.org |

| Dipropylammonium this compound | Monoclinic | P2₁/n | 3D network formed by anion-anion and cation-anion N—H···O bonds. | researchgate.net |

| Lanthanide this compound salts | Not specified | Not specified | General formula LnL₃·nH₂O; thermal decomposition to Ln₂O₂SO₄. | unesp.br |

| Neodymium this compound hydrate | Orthorhombic | Pcab | Nd ion surrounded by seven water molecules and two anions. | researchgate.net |

| 4-Aminocoumarin | Not specified | Not specified | Detailed bond lengths and angles determined. | arkat-usa.org |

Surface Analysis Techniques in Adsorption and Corrosion Inhibition Studies (e.g., SEM, EDX)

Surface analysis techniques are vital for investigating the role of this compound in applications like corrosion inhibition, where its interaction with a material's surface is paramount. Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology, while Energy-Dispersive X-ray Spectroscopy (EDX) determines the elemental composition of the surface.

In studies of 4-aminobenzenesulfonic acid as a corrosion inhibitor for carbon steel in acidic media, SEM and EDX analyses have confirmed the formation of a protective layer of the inhibitor molecules on the steel surface. researchgate.netresearch-nexus.net SEM images visually demonstrate a smoother surface on the inhibited steel compared to the corroded surface of the uninhibited steel. The corresponding EDX spectra show the presence of elements like sulfur and nitrogen on the protected surface, which are absent on the corroded sample, providing direct evidence of the inhibitor's adsorption. research-nexus.net These techniques have shown that the effectiveness of the inhibition increases with the concentration of 4-aminobenzenesulfonic acid, reaching up to 92.14% efficiency at 1000 ppm. researchgate.netresearch-nexus.net

Applications of 4 Aminobenzenesulfonate in Advanced Materials Science and Engineering

Role in the Synthesis of Functional Azo Dyes for Material Applications

4-Aminobenzenesulfonate is a cornerstone in the synthesis of azo dyes, a dominant class of synthetic colorants used across various industries. chemiis.com The process hinges on the diazotization of the primary amine group on the this compound molecule, followed by a coupling reaction with another aromatic compound. globalscientificjournal.comontosight.aitifr.res.in

The synthesis typically involves two main steps:

Diazotization: The primary amine group (-NH2) of this compound is converted into a highly reactive diazonium salt (-N2+). ontosight.aicymitquimica.com This reaction is usually carried out in an acidic medium at low temperatures using a source of nitrous acid, such as sodium nitrite (B80452) and hydrochloric acid. globalscientificjournal.comtifr.res.in

Azo Coupling: The resulting diazonium salt then acts as an electrophile and couples with an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine, to form the characteristic azo bond (-N=N-). This bond is part of an extended conjugated system that is responsible for the dye's color. tifr.res.in

The specific properties of the resulting azo dye, including its color, solubility, and fastness, are determined by the chemical nature of the coupling component. journalijar.com For instance, coupling diazotized this compound with N,N-dimethylaniline yields the well-known indicator methyl orange. tifr.res.in Similarly, coupling with 2-naphthol (B1666908) produces Orange II, a dye used in the textile industry. The presence of the sulfonic acid group (-SO3H) in the this compound moiety generally enhances the water solubility of the resulting dyes, making them suitable for dyeing natural fibers like wool and for use in aqueous systems. ontosight.airesearchgate.net

Researchers have synthesized and characterized a variety of azo dyes derived from this compound. For example, a monoazo dye was synthesized by coupling diazotized sulfanilic acid with 3-aminophenol, and a diazo dye was created by further coupling with N,N-dimethylaniline. researchgate.net These dyes exhibited good lightfastness and excellent wash and rub fastness when applied to linen fibers. researchgate.net Another study reported the synthesis of azo dyes using sulfanilic acid with β-oxynaphthoic acid and 1-naphthol (B170400) as coupling components. globalscientificjournal.com

Non-linear Optical (NLO) Properties of this compound Derivatives and Optoelectronic Applications

Derivatives of this compound have shown potential for applications in the field of optoelectronics due to their non-linear optical (NLO) properties. NLO materials are capable of altering the properties of light that passes through them, a phenomenon crucial for technologies like frequency conversion and optical switching.

The NLO response in organic molecules often arises from a molecular structure that combines an electron-donating group and an electron-accepting group connected by a π-conjugated system. The amino group (-NH2) in this compound acts as an electron donor, while the sulfonate group (-SO3-) can act as an electron acceptor. This inherent "push-pull" electronic structure makes it a promising scaffold for designing NLO materials.

While direct NLO data for this compound itself is not extensively detailed in the provided search results, the synthesis of derivatives for such applications is an active area of research. The modification of the this compound structure, for instance, by forming Schiff bases or incorporating it into larger conjugated systems, can significantly enhance its NLO properties. These modifications aim to increase the molecular hyperpolarizability, a key parameter for NLO activity.

Corrosion Inhibition Performance and Adsorption Mechanisms on Metal Surfaces

This compound has demonstrated significant potential as a corrosion inhibitor, particularly for carbon steel in acidic environments like hydrochloric acid. research-nexus.netscinito.airesearchgate.net Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. research-nexus.net

Studies have shown that the inhibition efficiency of this compound increases with its concentration. research-nexus.netscinito.ai In one study, a maximum inhibition efficiency of 92.14% was achieved at a concentration of 1000 ppm for carbon steel in 1 M HCl. research-nexus.netresearchgate.net This protective action is attributed to the formation of a protective layer of the inhibitor molecules on the steel surface, a finding confirmed by surface analysis techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX). research-nexus.net

Electrochemical studies have revealed that this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. research-nexus.net The adsorption of this compound on the carbon steel surface has been found to follow the Langmuir adsorption isotherm, which suggests a specific interaction between the inhibitor molecules and the metal. research-nexus.netresearchgate.net The presence of heteroatoms like nitrogen, oxygen, and sulfur in the molecule, along with the aromatic ring, facilitates this adsorption process.

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Concentration (ppm) |

| This compound | Carbon Steel | 1 M HCl | 92.14 | 1000 |

Catalytic Activity and the Development of this compound-Functionalized Catalysts

The sulfonic acid group in this compound provides it with acidic properties that can be harnessed for catalysis. It has been investigated as an efficient organoacid catalyst for various organic transformations. researchgate.net For instance, it has been successfully used to catalyze the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols, with good to excellent yields under solvent-free conditions. researchgate.net

Furthermore, this compound can be functionalized onto solid supports to create heterogeneous catalysts. This approach offers several advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. sciforum.netrsc.org

Several research groups have developed such functionalized catalysts:

Carbon-based catalysts: A series of carbon catalysts were synthesized by arylating activated carbon with 4-aminobenzenesulfonic acid via diazonium salt reduction. researchgate.net These catalysts, possessing a high surface area and strong acid sites, demonstrated high efficiency in the esterification of oleic acid for biodiesel production. researchgate.net

Magnetic nanoparticles: Sulfanilic acid-functionalized silica-coated magnetite nanoparticles (MNPs–PhSO3H) have been prepared as a magnetically separable and reusable heterogeneous acid catalyst. rsc.org These nanoparticles were effective in the solvent-free synthesis of 1-amido- and 1-aminoalkyl-2-naphthols. rsc.org Similarly, magnetic 4-aminobenzenesulfonic acid-functionalized periodic mesoporous organosilica has been developed as a highly efficient and recoverable nanocatalyst for the synthesis of dibenzo globalscientificjournal.comresearchgate.netdiazepine derivatives. sciforum.net

Biochar-based catalysts: Hydrophobic acid-functionalized biochar has been prepared using a two-step diazo grafting method with 4-aminobenzenesulfonic acid as the sulfonating agent. acs.orgelsevierpure.com These catalysts exhibited high activity and selectivity in alkylation reactions for the production of high-density biofuels. elsevierpure.com

| Catalyst Type | Support Material | Application | Key Findings |

| Functionalized Carbon Catalyst | Activated Carbon | Biodiesel Production (Esterification) | High surface area (629.3 m²/g), high acid density (0.97 mmol/g), and 95.04% esterification efficiency. researchgate.net |

| Magnetic Nanoparticle Catalyst | Silica-coated Magnetite (Fe3O4) | Synthesis of 1-amido- and 1-aminoalkyl-2-naphthols | Reusable, magnetically separable, and effective under solvent-free conditions. rsc.org |

| Functionalized Biochar Catalyst | Biochar | High-Density Biofuel Production (Alkylation) | High surface area (400-700 m²/g), high acid density (>2.0 mmol/g), and strong hydrophobicity. acs.orgelsevierpure.com |

Formulation as a Component in Specialized Wetting and Dyeing Agents

The chemical structure of this compound, containing both a hydrophilic sulfonic acid group and a more hydrophobic aminobenzene group, imparts surfactant-like properties. This makes it a valuable component in the formulation of specialized wetting and dyeing agents.

Modification of this compound, such as through sulfation, can yield derivatives that are effective as wetting and dyeing agents, particularly for cotton and linen finishing. These agents help to lower the surface tension of the dye bath, ensuring even penetration and distribution of the dye onto the textile fibers. This leads to more uniform and level dyeing. The sulfonic acid group plays a crucial role in the solubility and dispersibility of these agents in aqueous solutions.

Theoretical and Computational Studies on 4 Aminobenzenesulfonate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 4-aminobenzenesulfonate, often referred to as sulfanilate in its anionic form. researchgate.net DFT methods, such as B3LYP with various basis sets (e.g., 6-311+G(d,p), 6-311G(d,p), cc-pVTZ), are frequently used to optimize the molecular geometry and predict its electronic properties. researchgate.netresearchgate.net

These calculations confirm the zwitterionic nature of this compound in the solid state, with a protonated amino group (-NH3+) and a deprotonated sulfonate group (-SO3-). researchgate.netresearchgate.net This structure is a result of an intramolecular charge transfer. researchgate.netresearchgate.net The geometry optimization provides precise bond lengths and angles, which are often in good agreement with experimental data from X-ray diffraction. researchgate.net

The reactivity of this compound can be assessed through various calculated parameters. Fukui functional analysis, for instance, helps in identifying the sites most susceptible to nucleophilic and electrophilic attacks. researchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its chemical reactivity and interaction sites. researchgate.netresearchgate.net

Table 1: Selected DFT Calculation Methods and Applications for this compound

| DFT Method/Basis Set | Application | Reference |

| B3LYP/6-311+G(d,p) | Optimization of molecular geometry, NBO analysis, FMO analysis. | researchgate.net |

| B3LYP/6-311G(d,p) | Calculation of vibrational wavenumbers, FMO analysis. | researchgate.net |

| B3LYP/cc-pVTZ | Molecular structure optimization, Mulliken atomic charge distribution. | researchgate.net |

| DFT B3PW91/DGDZVP | Geometry optimization of monomeric molecules and their dimers. | mdpi.com |

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. researchgate.netkg.ac.rs For this compound, the energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

In the zwitterionic form of this compound, the HOMO is typically localized on the sulfonate group, which acts as the electron donor, while the LUMO is concentrated on the aminium group and the benzene (B151609) ring, the electron-accepting parts. researchgate.net This distribution facilitates the intramolecular charge transfer characteristic of the molecule. researchgate.netresearchgate.net

The charge distribution within the molecule is analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.netresearchgate.net These analyses quantify the atomic charges, confirming the charge separation in the zwitterionic structure. researchgate.net NBO analysis also provides insights into hyperconjugative interactions and charge delocalization within the molecule. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Data for this compound Derivatives

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method | Reference |

| Piperazine-1,4-diium (B1225682) bis(sulfanilate) | - | - | 4.3355 - 4.4645 | B3LYP/6-311+G(d,p) | researchgate.net |

| 4-Aminobenzenesulfonic acid (4AB) | - | - | Lower energy gap | B3LYP/cc-pVTZ | researchgate.net |

| Bis(2-amino-4,6-dimethoxypyrimidinium) 5-sulfosalicylate | - | - | 5.33 | B3LYP/LANL2DZ | researchgate.net |

Computational Prediction of Spectroscopic Properties and Vibrational Modes

Computational methods, primarily DFT, are widely used to predict the spectroscopic properties of this compound, which can then be compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.netresearchgate.net The calculated vibrational frequencies and their corresponding intensities help in the assignment of the experimental spectra. researchgate.net

For instance, the characteristic stretching vibrations of the sulfonate group (SO3) are predicted computationally. The asymmetric stretching is expected in the range of 1140-1250 cm⁻¹, while the symmetric stretching is anticipated between 1030 and 1070 cm⁻¹. researchgate.netresearchgate.net Similarly, the vibrational modes of the amino group and the benzene ring can be calculated and assigned. researchgate.net Time-dependent DFT (TD-DFT) calculations can be employed to predict electronic absorption transitions, providing insights into the UV-visible spectrum of the molecule. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Adsorption Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov For this compound, MD simulations can provide detailed insights into its intermolecular interactions, particularly in solution and at interfaces. researchgate.netamanote.com These simulations model the movement of every atom in the system over time, governed by a force field that describes the interatomic interactions. nih.gov

MD simulations have been used to investigate the adsorption behavior of this compound on various surfaces, such as carbon steel, to understand its role as a corrosion inhibitor. researchgate.net These studies can reveal how the molecule orients itself on the surface and the nature of the interactions (e.g., chemisorption or physisorption). researchgate.net The simulations can also be used to explore the formation of protective layers on surfaces. researchgate.net In the context of materials science, MD simulations can help understand the intermolecular interactions when this compound is used as a modifier for polymers or other materials. vt.edu

Computational Modeling of Reaction Mechanisms and Degradation Pathways

Computational modeling, again often relying on DFT, is a valuable tool for investigating the reaction mechanisms and degradation pathways of this compound. These studies can elucidate the energetics of different reaction steps, identify transition states, and predict the most likely degradation products.

For example, computational studies have been applied to understand the oxidative degradation of related compounds, which can provide a model for the degradation of this compound. researchgate.net These models can predict which bonds are most likely to break and the subsequent reaction pathways. researchgate.net For instance, in the context of advanced oxidation processes, computational modeling can help to understand the reaction with hydroxyl radicals, a key step in the degradation of many organic pollutants. researchgate.net Such studies are crucial for developing effective environmental remediation strategies.

Future Research Directions and Emerging Paradigms in 4 Aminobenzenesulfonate Research

Exploration of Green Chemistry Principles in 4-Aminobenzenesulfonate Synthesis and Application

The application of green chemistry principles to the synthesis and use of this compound is a critical area for future research. The goal is to develop processes that are more environmentally benign, economically viable, and efficient.

Current industrial production of this compound often involves the sulfonation of aniline (B41778) with concentrated sulfuric acid, a process that can generate significant waste and utilize harsh conditions. google.com Future research will likely focus on alternative synthetic routes that minimize waste and energy consumption. This includes the exploration of solid acid catalysts, which can be more easily separated and reused, reducing the environmental impact. researcher.life The principles of green chemistry, such as atom economy and the use of less hazardous chemical syntheses, are central to this endeavor. acs.orgnih.gov For instance, developing catalytic systems that enable the direct and selective functionalization of benzene (B151609) derivatives could offer a more sustainable pathway to this compound and related compounds.

Beyond its synthesis, research is also directed towards the greener application of this compound. It has been investigated as an efficient organoacid catalyst in multi-component reactions for synthesizing complex organic molecules under solvent-free conditions, highlighting its potential as a recyclable and environmentally friendly catalyst. researchgate.net Furthermore, its derivatives are being explored for creating more sustainable products, such as in the formulation of wetting agents. A notable example of green chemistry in action is the development of a new process for producing 4-aminodiphenylamine (4-ADPA), a key intermediate for rubber antidegradants, which significantly reduces chemical waste by avoiding chlorinated intermediates. epa.govscranton.edu

Development of Novel Bioremediation Strategies and Enzyme Engineering for Enhanced Degradation

This compound is a component of some azo dyes and can be released into the environment from industrial wastewater. researchgate.netresearchgate.net Due to its persistence, developing effective bioremediation strategies is a key research focus.

Significant progress has been made in identifying microorganisms capable of degrading this compound. Studies have shown that bacterial co-cultures, such as those involving Hydrogenophaga and Agrobacterium species, can effectively break down this compound. researchgate.netscience.govnih.gov In these symbiotic relationships, one strain typically performs the initial breakdown of this compound into intermediates like catechol-4-sulfonate, which is then utilized by the other strain. nih.gov The complete mineralization of this compound, including the release of sulfur as sulfate, has been demonstrated in aerobic bioreactor experiments. researchgate.net